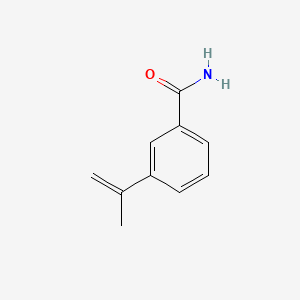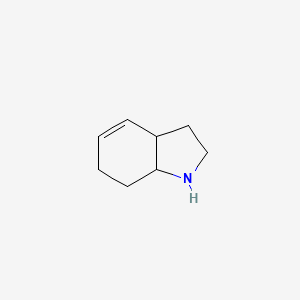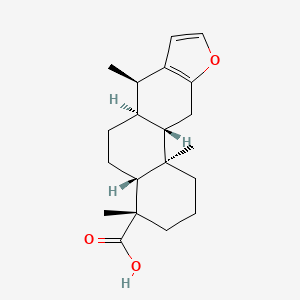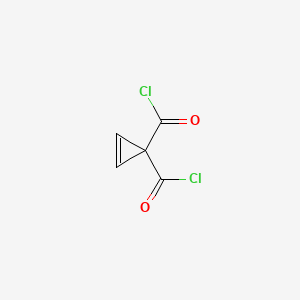![molecular formula C19H32O4 B561004 (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol CAS No. 110600-69-6](/img/structure/B561004.png)
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is a unique compound with the systematic name 1-O-(16-hydroxy-hexadeca-1Z,5Z-dien-3-ynyl)-sn-glycerol . It is a glycerolipid, specifically a monoradylglycerol, and is known for its acetylenic enol ether structure. This compound was first isolated from the marine sponge Raspailia pumila .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves the formation of the acetylenic enol ether glyceride structure. The synthetic route typically includes the following steps:
Formation of the acetylenic bond: This is achieved through the use of reagents such as and .
Enol ether formation: This step involves the reaction of the acetylenic compound with glycerol under acidic conditions to form the enol ether linkage.
Industrial Production Methods
the general approach would involve high-throughput methods for optimizing and manufacturing lipid nanoparticles, similar to other lipid-based compounds .
化学反応の分析
Types of Reactions
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents include and .
Substitution: This involves the replacement of functional groups, often using halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride in an inert solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
科学的研究の応用
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a model compound for studying acetylenic enol ethers and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of specialized lipid-based formulations and nanoparticles
作用機序
The mechanism of action of (2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves its interaction with cellular membranes and enzymes. The acetylenic enol ether structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Raspailyne A: Another acetylenic enol ether glyceride from the same sponge species.
Raspailyne B: A structurally related compound with similar biological activities.
Uniqueness
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol is unique due to its specific acetylenic enol ether structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
110600-69-6 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.461 |
IUPAC名 |
(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C19H32O4/c20-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23-18-19(22)17-21/h6,8,14,16,19-22H,1-5,7,9,11,13,15,17-18H2/b8-6+,16-14+/t19-/m0/s1 |
InChIキー |
PWEKCZHKMCHXSQ-OYNNHFELSA-N |
SMILES |
C(CCCCCO)CCCCC=CC#CC=COCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


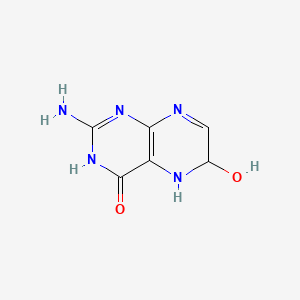

![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)
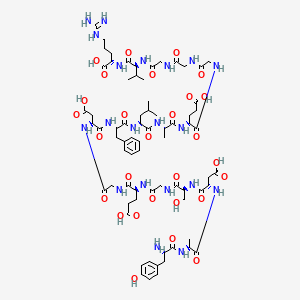


![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)
